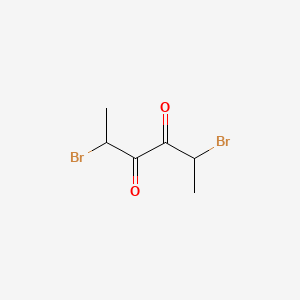
2,5-Dibromohexane-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromohexane-3,4-dione is a useful research compound. Its molecular formula is C6H8Br2O2 and its molecular weight is 271.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Synthesis of Derivatives : 2,5-Dibromohexane-3,4-dione serves as a versatile starting material for the synthesis of various derivatives. For instance, it has been utilized in reactions with nucleophiles to produce compounds such as 5,6-di(1-bromoethyl)pyrazine-2,3-dicarbonitrile. This reaction highlights its utility in creating complex molecular structures that can be further explored for different applications .
Reactivity : The compound's reactivity is primarily attributed to the presence of bromine atoms and the diketone functional groups. These features facilitate nucleophilic substitutions and condensation reactions, making it a valuable intermediate in organic synthesis .
Biological Applications
Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have shown that certain synthesized compounds based on this structure can inhibit the growth of various bacterial strains. The mechanism behind this activity often involves disruption of microbial cell membranes or interference with metabolic pathways .
Pharmaceutical Development : The compound has been explored for its potential in drug development. Its derivatives have been assessed for anti-cancer activities against specific cell lines. Preliminary studies suggest that these derivatives can induce apoptosis in cancer cells while sparing normal cells, indicating a promising therapeutic index for targeted cancer therapies .
Material Science Applications
Polymer Chemistry : In materials science, this compound has been investigated as a building block for polymer synthesis. Its brominated structure allows for cross-linking reactions that enhance the thermal stability and mechanical properties of polymeric materials. This application is particularly relevant in the development of flame-retardant materials used in textiles and electronics.
Flame Retardants : The compound's high bromine content makes it an effective flame retardant additive. It is incorporated into various materials to meet stringent fire safety regulations, thereby improving the safety profile of consumer products.
Case Studies
Eigenschaften
CAS-Nummer |
39081-91-9 |
|---|---|
Molekularformel |
C6H8Br2O2 |
Molekulargewicht |
271.93 g/mol |
IUPAC-Name |
2,5-dibromohexane-3,4-dione |
InChI |
InChI=1S/C6H8Br2O2/c1-3(7)5(9)6(10)4(2)8/h3-4H,1-2H3 |
InChI-Schlüssel |
QISBUOBKMZFWRW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C(=O)C(C)Br)Br |
Kanonische SMILES |
CC(C(=O)C(=O)C(C)Br)Br |
Key on ui other cas no. |
39081-91-9 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















